
Rolziracetam
概要
説明
ロルジラセタムは、特に高齢のアカゲザルにおける認知機能を向上させる可能性があることが研究されています . ロルジラセタムは、遅延反応課題におけるパフォーマンスの向上を示しており、認知機能が低下したヒト被験者への使用が評価されています .
2. 製法
合成経路と反応条件: ロルジラセタムの合成には、いくつかのステップが含まれます。
- ジメチル4-ニトロピメレートのニトロ基は、パラジウム触媒による水素化によりアミノ基に還元されます。
- このアミノ基は環化して、ラクタムエステルとその対応する酸の混合物を生成します。
- この混合物は、水酸化ナトリウムを使用して加水分解され、すべてのエステルが酸に変換されます。
- 最後に、この酸は、無水酢酸を使用して環化し、ロルジラセタムが生成されます .
工業生産方法: ロルジラセタムの工業生産は、同様の合成経路に従いますが、より大規模に行われ、最終製品の純度と一貫性を確保します。 このプロセスには、温度や圧力などの反応条件を慎重に制御して、収率を最適化し、不純物を最小限に抑えることが含まれます .
科学的研究の応用
Chemistry: Used as a model compound to study the reactivity of pyrrolizine derivatives.
Biology: Investigated for its effects on cognitive functions in animal models.
Industry: Utilized in the development of new nootropic agents and cognitive enhancers.
Safety and Hazards
Rolziracetam should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
ロルジラセタムは、脳内の神経伝達物質系を調節することにより、その効果を発揮します。ロルジラセタムは、学習や記憶プロセスに関与する神経伝達物質であるアセチルコリンの放出を促進すると考えられています。 さらに、ロルジラセタムは、シナプス可塑性と認知機能において重要な役割を果たすグルタミン酸受容体に作用する可能性があります . 正確な分子標的と経路はまだ調査中ですが、認知機能を向上させる能力はよく文書化されています .
生化学分析
Biochemical Properties
Rolziracetam plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with neurotransmitter systems, including cholinergic, glutamatergic, and GABAergic systems . This compound enhances the release of acetylcholine, a neurotransmitter crucial for learning and memory. It also modulates glutamate receptors, which are involved in synaptic plasticity and cognitive functions. Additionally, this compound interacts with GABA receptors, contributing to its anxiolytic effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances synaptic plasticity, which is essential for learning and memory formation . This compound influences cell signaling pathways by modulating neurotransmitter release and receptor activity. It also affects gene expression by upregulating genes involved in synaptic function and plasticity. Furthermore, this compound impacts cellular metabolism by increasing glucose uptake and utilization in neurons, thereby providing energy for enhanced cognitive functions.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to specific receptors and modulates their activity, leading to increased neurotransmitter release and receptor sensitivity . This compound enhances the function of acetylcholine receptors, thereby improving cholinergic transmission. It also modulates glutamate receptors, enhancing synaptic plasticity and cognitive functions. Additionally, this compound influences GABA receptors, contributing to its anxiolytic effects. These interactions result in improved cognitive performance and memory enhancement.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly . Long-term studies have shown that this compound maintains its cognitive-enhancing effects over extended periods. In in vitro studies, this compound has demonstrated sustained effects on synaptic plasticity and neurotransmitter release. In in vivo studies, it has shown long-term benefits in improving memory and cognitive functions in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances cognitive functions and memory without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild sedation and gastrointestinal disturbances. It is important to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis to form its active metabolites . These metabolites are then further processed and excreted through the kidneys. This compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism. The compound also affects metabolic flux by increasing glucose uptake and utilization in neurons, providing energy for enhanced cognitive functions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to reach the central nervous system . Within the brain, this compound is distributed to different regions, including the hippocampus and cortex, which are involved in learning and memory. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. It also accumulates in specific cellular compartments, contributing to its sustained effects on cognitive functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the synaptic terminals of neurons, where it modulates neurotransmitter release and receptor activity . This compound is also found in other cellular compartments, including the cytoplasm and mitochondria, where it affects cellular metabolism and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rolziracetam involves several steps:
- The nitro group of dimethyl 4-nitropimelate is reduced by palladium-catalyzed hydrogenation to form an amino group.
- This amino group cyclizes to give a mixture of the lactam ester and its corresponding acid.
- The mixture is hydrolyzed using sodium hydroxide to convert all of the ester to the acid.
- Finally, the acid is cyclized to form this compound using acetic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and minimize impurities .
化学反応の分析
反応の種類: ロルジラセタムは、次のようなさまざまな化学反応を起こします。
酸化: ロルジラセタムは、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、化合物内の官能基を変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: パラジウム炭素 (Pd/C) は、水素化反応の触媒としてよく使用されます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により、さまざまなケトンやカルボン酸が生成される可能性があり、還元により、さまざまなアミンが生成される可能性があります .
4. 科学研究の応用
化学: ピロリジン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: 動物モデルにおける認知機能に対する影響について調査されています。
医学: 特にアルツハイマー病やその他の形態の認知症などの状態における人間の認知機能障害の治療の可能性について評価されています.
類似化合物との比較
ロルジラセタムは、他のいくつかのノオトロピック化合物を含むラセタムファミリーに属します。
ピラセタム: 認知機能を向上させるために使用される、最初の、そして最もよく知られているラセタムです。
オキシラセタム: 興奮効果と認知機能増強効果で知られています。
アニラセタム: 不安解消効果と認知機能増強効果で知られています。
プラミレースタム: 非常に強力で、記憶増強特性のために使用されます
ロルジラセタムの独自性: ロルジラセタムは、その特定の構造と、高齢のアカゲザルにおける遅延反応課題におけるパフォーマンスを向上させる能力によって際立っています。 動物において幅広い安全マージンを持ち、人間の認知機能障害の治療に潜在力があることが示されています .
類似化合物のリスト:
- ピラセタム
- オキシラセタム
- アニラセタム
- プラミレースタム
- フェニルピラセタム
特性
IUPAC Name |
2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDOKQWPWZVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171444 | |
| Record name | Rolziracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18356-28-0 | |
| Record name | Rolziracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18356-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolziracetam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dioxopyrrolizidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rolziracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLZIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)
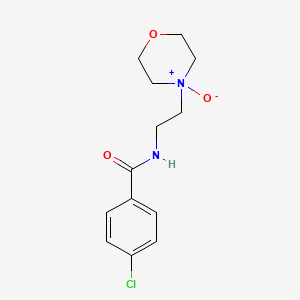
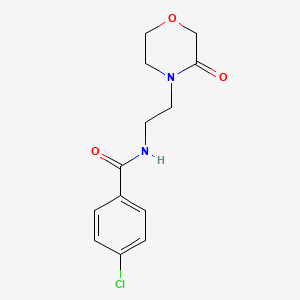
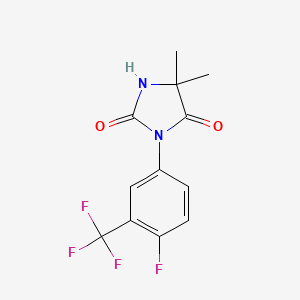


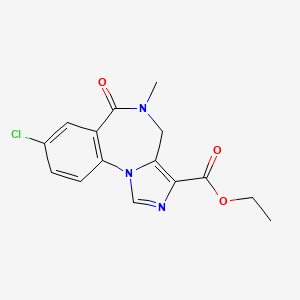

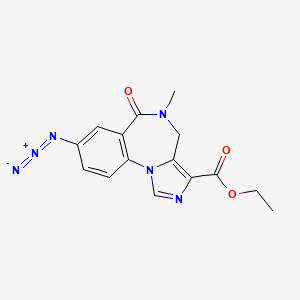

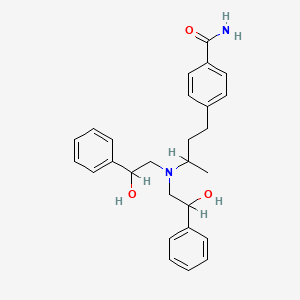
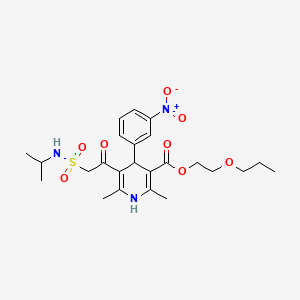
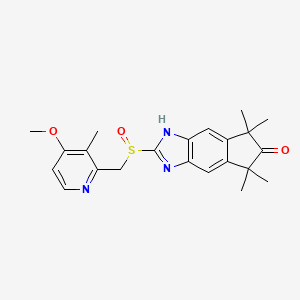
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
